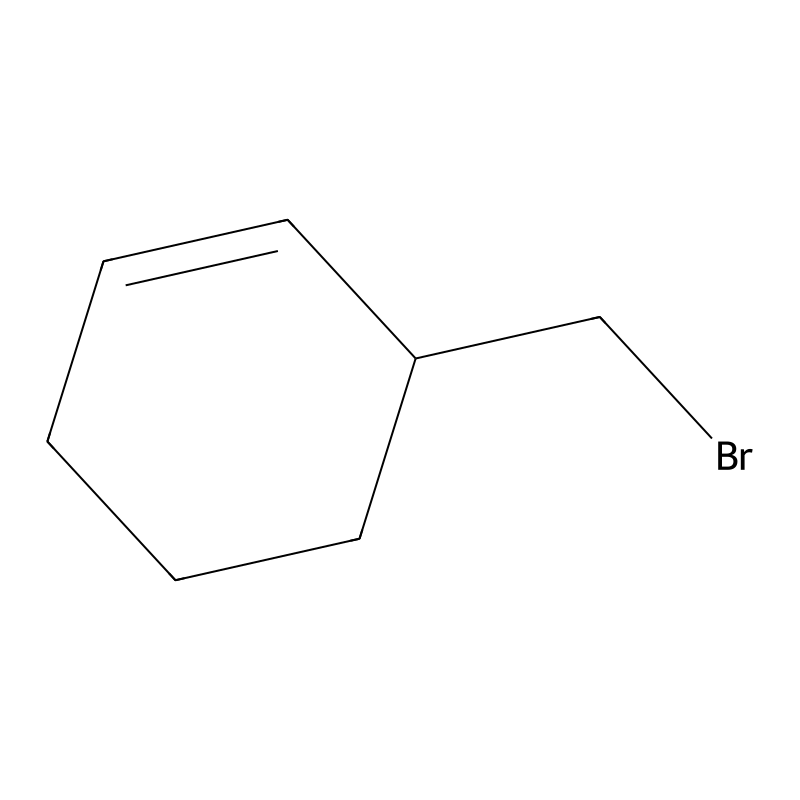3-(Bromomethyl)cyclohexene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
3-(Bromomethyl)cyclohexene is an organic compound characterized by the presence of a bromomethyl group attached to a cyclohexene ring. Its molecular formula is CHBr, and it features a bromine atom bonded to a carbon that is also part of a cyclohexene moiety, which contains a double bond. This compound is notable for its potential applications in organic synthesis and its reactivity due to the presence of both the bromine atom and the double bond.
- Allylic Bromination: The compound can undergo further bromination at the allylic position, leading to more complex brominated products. For example, when reacted with N-bromosuccinimide (NBS), it can yield several products depending on reaction conditions such as temperature and concentration of bromine .
- Electrophilic Additions: The double bond in cyclohexene allows for electrophilic addition reactions. For instance, treatment with hydrogen halides can result in the formation of bromoalkanes or dibromoalkanes .
- Elimination Reactions: Under certain conditions, 3-(Bromomethyl)cyclohexene can undergo elimination reactions to form alkenes, particularly when subjected to strong bases .
3-(Bromomethyl)cyclohexene can be synthesized through several methods:
- Allylic Bromination: The most common method involves the bromination of methylenecyclohexane using N-bromosuccinimide under controlled conditions. This reaction typically favors the formation of 3-(Bromomethyl)cyclohexene due to the stability of the resulting allylic radical .
- Radical Reactions: Radical bromination techniques can also be employed, where cyclohexene derivatives are treated with bromine under radical-generating conditions (e.g., heat or light), leading to various brominated products including 3-(Bromomethyl)cyclohexene .
The compound has potential applications in:
- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Material Science: Due to its reactivity, it may be used in polymerization processes or as a building block for functional materials.
- Agricultural Chemistry: Compounds with similar structures are often explored for their pesticidal properties.
Interaction studies involving 3-(Bromomethyl)cyclohexene primarily focus on its reactivity with nucleophiles and electrophiles. The bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. Additionally, studies on its interaction with other halogenated compounds may reveal synergistic effects or mechanisms relevant to organic synthesis.
Several compounds share structural similarities with 3-(Bromomethyl)cyclohexene. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 1-Bromocyclohexene | Bromine attached directly to cyclohexene | More reactive due to direct attachment |
| 3-Bromo-3-methylcyclohexane | Bromine on a tertiary carbon | Forms stable tertiary carbocation |
| 1-(Bromomethyl)cyclohexene | Bromomethyl group at position one | Different regioselectivity in reactions |
| Cyclohexene | No halogen substitution | Base structure without functional groups |
3-(Bromomethyl)cyclohexene stands out due to its specific position of substitution and its ability to participate in unique chemical transformations that are not as readily available in its analogs. Its unique reactivity profile makes it a valuable compound in synthetic organic chemistry.
The compound 3-(Bromomethyl)cyclohexene represents a significant organohalogen compound with well-established nomenclature systems. The systematic name follows International Union of Pure and Applied Chemistry (IUPAC) conventions, which provide standardized naming protocols for organic compounds [1] [2].
IUPAC Name
The IUPAC name for this compound is 3-(Bromomethyl)cyclohexene [1] [2]. This name is derived from the parent cyclohexene ring structure, with the bromomethyl substituent located at the 3-position. The systematic nomenclature clearly indicates the presence of a six-membered ring containing one double bond (cyclohexene) with a bromomethyl group (-CH₂Br) attached at the third carbon position [1] [2] [3].
Alternative systematic names include:
- 3-(bromomethyl)cyclohex-1-ene [1] [2]
- 3-(Bromomethyl)-1-cyclohexene [2] [3]
- Cyclohexene, 3-(bromomethyl)- [1] [2] [3]
Common Names and Synonyms
The compound is known by several synonyms in chemical literature and databases:
- 3-bromomethylcyclohexene [1] [2]
- 3-(BROMOMETHYL)CYCLOHEXENE [1] [2] [3]
- 3-(Bromomethyl)-1-cyclohexene [2] [3]
Chemical Identification Numbers
CAS Registry Number
The compound is registered under CAS Registry Number 34825-93-9 [1] [2] [3] [4] [5] [6] [7]. This unique identifier serves as the primary reference for the compound in chemical databases and regulatory documentation worldwide.
Additional Registry Numbers
The compound is also identified by several other registry numbers:
- European Community Number: 155-221-6 [1]
- DSSTox Substance ID: DTXSID20858808 [1]
- Nikkaji Number: J109.055K [1] [8]
- Wikidata ID: Q81986189 [1]
Molecular Structure Identifiers
Molecular Formula
The molecular formula is C₇H₁₁Br [1] [2] [3] [4] [5] [9] [6] [7]. This formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, and one bromine atom in the molecular structure.
Molecular Weight
The molecular weight is 175.069 g/mol [2] [3] [4] [5] [9] [6] [7]. Various sources report slightly different values due to rounding conventions:
Structural Identifiers
The compound's structure is characterized by several standardized identifiers:
InChI: InChI=1S/C7H11Br/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5-6H2 [1] [8] [9] [6] [7]
InChI Key: NRDIHSPUUCHBQG-UHFFFAOYSA-N [1] [8] [9] [6] [7]
SMILES: BrCC1CCCC=C1 [8] or C1CC=CC(C1)CBr [9] or C(Br)C1C=CCCC1 [6]
Physical Property Data
Physical State Properties
| Property | Value | Reference |
|---|---|---|
| Density | 1.306 g/cm³ | [4] [7] |
| 1.307 g/cm³ | [6] | |
| Boiling Point | 188.8°C at 760 mmHg | [4] [7] |
| 188.792°C at 760 mmHg | [6] | |
| Flash Point | 64.5°C | [4] [7] |
| 64.528°C | [6] | |
| Refractive Index | 1.504 | [4] [7] |
| Vapor Pressure | 0.813 mmHg at 25°C | [7] |
Computed Properties
The compound exhibits specific computed properties that facilitate its identification and characterization:
Exact Mass: 174.00400 [4]
Monoisotopic Mass: 174.004412 [2]
LogP: 2.73760 [4]
Database Classifications
Chemical Database Identifiers
The compound is catalogued in numerous chemical databases with specific identifiers:
- PubChem Compound ID: 36936 [1] [9]
- ChemSpider ID: 33890 [2]
- ChemicalBook Number: CB81427385 [3]
- MDL Number: MFCD20621480 [2]
Regulatory Identifiers
The compound is subject to various regulatory classifications:








